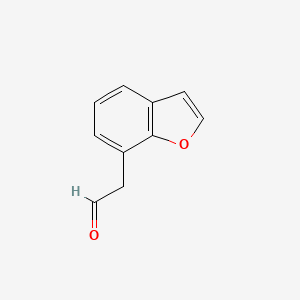
2-(Benzofuran-7-yl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzofuran-7-yl)acetaldehyde is an organic compound that features a benzofuran ring attached to an acetaldehyde group Benzofuran derivatives are known for their diverse biological activities and are found in various natural products
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the cyclization of o-alkynylphenols under acidic conditions to form the benzofuran ring, followed by formylation to introduce the aldehyde group .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves catalytic processes to ensure high yield and purity. Methods such as palladium-catalyzed coupling reactions and copper-mediated cyclizations are commonly employed .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Benzofuran-7-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Conditions often involve Lewis acids or bases to facilitate the reaction.
Major Products:
Oxidation: 2-(Benzofuran-7-yl)acetic acid.
Reduction: 2-(Benzofuran-7-yl)ethanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced
Applications De Recherche Scientifique
2-(Benzofuran-7-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Used in the synthesis of dyes, polymers, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-(Benzofuran-7-yl)acetaldehyde involves its interaction with various molecular targets. The benzofuran ring can interact with enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound without the acetaldehyde group.
2-(Benzofuran-7-yl)ethanol: The reduced form of 2-(Benzofuran-7-yl)acetaldehyde.
2-(Benzofuran-7-yl)acetic acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of both the benzofuran ring and the reactive aldehyde group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry .
Propriétés
Formule moléculaire |
C10H8O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
2-(1-benzofuran-7-yl)acetaldehyde |
InChI |
InChI=1S/C10H8O2/c11-6-4-8-2-1-3-9-5-7-12-10(8)9/h1-3,5-7H,4H2 |
Clé InChI |
MLTWDHVZVNCBOM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)CC=O)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Hydroxy-4-{4-[(piperidin-1-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12874368.png)
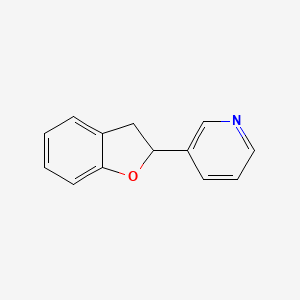
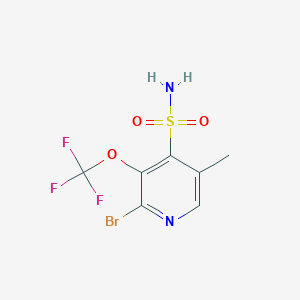
![2-(Chloromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B12874383.png)
![1-[6-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12874396.png)
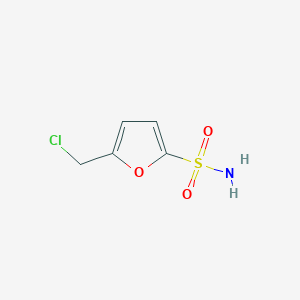

![N-(2-(3,4,5-Trimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)quinolin-3-amine](/img/structure/B12874411.png)



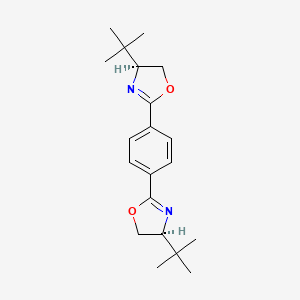
![1-(Bicyclo[3.1.0]hexan-6-ylmethyl)pyrrolidine](/img/structure/B12874444.png)
![Ethyl 2,5-dimethylpyrano[3,2-b]pyrrole-3-carboxylate](/img/structure/B12874445.png)
